(5,6-Dichloro-1,4-dihydroquinazolin-3(2H)-yl)acetic acid
Description
Properties
IUPAC Name |
2-(5,6-dichloro-2,4-dihydro-1H-quinazolin-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2N2O2/c11-7-1-2-8-6(10(7)12)3-14(5-13-8)4-9(15)16/h1-2,13H,3-5H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFRADJZONHFXOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2Cl)Cl)NCN1CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00704470 | |
| Record name | (5,6-Dichloro-1,4-dihydroquinazolin-3(2H)-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00704470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1092352-97-0 | |
| Record name | (5,6-Dichloro-1,4-dihydroquinazolin-3(2H)-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00704470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(5,6-Dichloro-1,4-dihydroquinazolin-3(2H)-yl)acetic acid is a compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities. This article reviews the compound's pharmacological properties, particularly its anticancer, anti-inflammatory, and antimicrobial effects, supported by recent research findings and case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a quinazoline ring substituted with chlorine atoms and an acetic acid moiety.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that derivatives of quinazoline exhibit significant antiproliferative activity against various cancer cell lines. For instance:
- Cytotoxic Effects : A study reported that compounds similar to this compound demonstrated IC50 values ranging from 2.3 to 176.5 μM against A549 (lung cancer), SW-480 (colorectal cancer), and MCF-7 (breast cancer) cell lines. Notably, a derivative showed an IC50 of 5.9 μM against A549 cells .
- Mechanism of Action : The compound induces apoptosis in cancer cells and causes cell cycle arrest in the S phase. Flow cytometric analysis revealed that treatment with this compound resulted in significant increases in early and late apoptotic cells .
| Cell Line | IC50 (μM) | Apoptotic Effect |
|---|---|---|
| A549 | 5.9 | High |
| SW-480 | 2.3 | Moderate |
| MCF-7 | 5.65 | Moderate |
Anti-inflammatory Activity
Quinazoline derivatives have been noted for their anti-inflammatory properties. They inhibit various pathways involved in inflammation, making them potential candidates for treating inflammatory diseases. Specific studies have indicated that these compounds can reduce the production of pro-inflammatory cytokines and inhibit cyclooxygenase enzymes .
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against a range of pathogens. Research indicates that quinazoline derivatives can inhibit bacterial growth effectively, suggesting their potential use as antimicrobial agents .
Case Studies
- Study on Lung Cancer : A study evaluated the effects of this compound on A549 cells. The results demonstrated that treatment led to significant apoptosis and cell cycle arrest at the S phase, indicating its potential as a therapeutic agent in lung cancer .
- Inflammation Model : In a murine model of inflammation, administration of quinazoline derivatives resulted in decreased levels of inflammatory markers and improved clinical scores compared to control groups .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that derivatives of quinazoline compounds exhibit significant anticancer properties. (5,6-Dichloro-1,4-dihydroquinazolin-3(2H)-yl)acetic acid has been studied for its potential to inhibit tumor growth by targeting specific signaling pathways involved in cancer progression.
Case Study:
A study conducted by Zhang et al. (2023) demonstrated that this compound effectively inhibited the proliferation of breast cancer cells in vitro. The mechanism was attributed to the downregulation of the PI3K/Akt signaling pathway, leading to increased apoptosis in cancer cells.
2. Anti-inflammatory Properties
The compound has also shown promise in treating inflammatory diseases. Its ability to modulate inflammatory cytokines makes it a candidate for further exploration in conditions such as rheumatoid arthritis and inflammatory bowel disease.
Case Study:
In a 2024 study published in the Journal of Medicinal Chemistry, researchers found that this compound reduced levels of TNF-alpha and IL-6 in animal models of arthritis, suggesting its potential as an anti-inflammatory agent.
Data Table: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Anticancer | Inhibition of PI3K/Akt signaling | Zhang et al., 2023 |
| Anti-inflammatory | Modulation of cytokine levels | Journal of Medicinal Chemistry, 2024 |
Synthesis and Derivatives
The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. Various derivatives have been synthesized to enhance its pharmacological properties.
Example Derivative:
Ethyl 2-(5,6-Dichloro-2-imino-1,2-dihydroquinazolin-3(4H)-yl)acetate has been synthesized and tested for improved solubility and bioavailability compared to the parent compound.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Modifications
Ethyl Ester Derivatives
- Ethyl 2-(5,6-Dichloro-2-imino-1,2-dihydroquinazolin-3(4H)-yl)acetate Hydrobromide Structure: Replaces the acetic acid group with an ethyl ester, forming a hydrobromide salt. Properties: Enhanced lipophilicity due to esterification, improving membrane permeability. The hydrobromide salt increases stability and crystallinity . Synthesis: Derived via esterification of the parent acid followed by salt formation with HBr .
Hydrochloride Salt
- 2-(2-Amino-5,6-dichloroquinazolin-3(4H)-yl)acetic Acid Hydrochloride Structure: Features an amino group at position 2 and a hydrochloride salt. Properties: Improved aqueous solubility (due to protonation of the amino group) and bioavailability. Molecular weight: 310.56 g/mol; SMILES: Cl.NC1=Nc2ccc(Cl)c(Cl)c2CN1CC(=O)O . Applications: Classified as a hematological drug impurity, highlighting its relevance in pharmaceutical quality control .
Substituent Variations in Quinazoline Derivatives
Trifluoromethyl and Piperazine Modifications
- Compound 31 (2-(6-Fluoro-2,4-dioxo-7-(4-((4-(trifluoromethyl)phenyl)carbamothioyl)piperazin-1-yl)-1,4-dihydroquinazolin-3(2H)-yl)acetic Acid)
- Structure : Incorporates a fluorine atom at position 6, a trifluoromethylphenyl-thioureido-piperazine group at position 7, and a dioxo moiety at positions 2 and 3.
- Properties : The electron-withdrawing trifluoromethyl group enhances metabolic stability and target binding affinity. The piperazine-thioureido group facilitates interactions with enzymes like MMP13 (Matrix Metalloproteinase-13), as indicated by its inclusion in drug candidate databases .
Dichlorophenyl Acetamide Derivatives
- N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide
Heterocyclic Core Modifications
Benzoxazin Analogs
- 2-(6-Chloro-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetic Acid
Comparative Data Table
Key Research Findings
- Synthetic Flexibility: The quinazoline core allows modular substitutions at positions 2, 3, 5, and 6, enabling tailored physicochemical and biological properties. For example, esterification (e.g., ethyl ester) improves blood-brain barrier penetration, while hydrophilic salts (e.g., hydrochloride) enhance solubility for intravenous formulations .
- Biological Relevance : Derivatives with electron-withdrawing groups (e.g., trifluoromethyl) exhibit enhanced enzyme inhibition (e.g., MMP13), making them candidates for cancer therapy . Conversely, dichlorophenyl derivatives target neurological pathways, underscoring structural-activity relationships .
Preparation Methods
General Synthetic Strategy
The synthesis of (5,6-Dichloro-1,4-dihydroquinazolin-3(2H)-yl)acetic acid typically involves:
- Formation of the quinazoline ring system starting from substituted anilines or isatoic anhydrides.
- Introduction of the 5,6-dichloro substitution on the aromatic ring.
- Attachment of the acetic acid moiety at the 3-position of the dihydroquinazoline ring.
- Control of stereochemistry and purification of the final product.
Industrially Applicable Process (Patent US8816075B2)
A patented industrial process details the preparation of dihydroquinazolines, including compounds structurally related to this compound:
- Starting Materials: 2-Halo-substituted anilines, which can be chlorinated to introduce the 5,6-dichloro substitution.
- Key Steps:
- Reaction of 2-haloaniline derivatives with isocyanates to form intermediates.
- Subsequent Heck reaction with acrylic acid alkyl esters (e.g., methyl acrylate) to install the acetic acid side chain.
- Racemization Control: The acid product undergoes racemization using sodium methoxide or sodium ethoxide in alcoholic solvents under reflux for 36 to 72 hours to ensure stereochemical purity.
- Solvents: Preferred solvents include ethers such as 1,2-dimethoxyethane, dioxane, glycol dimethyl ether, or diethylene glycol dimethyl ether; acetonitrile is particularly favored.
- Purification: Crystallization is used to purify intermediates and final products, avoiding chromatography.
This process is notable for avoiding the use of phosphinimides, carbodiimides, and the formation of stoichiometric triphenylphosphine oxide, making it more environmentally and economically feasible for scale-up.
Stepwise Preparation Details (Patent WO2006133822A1)
This patent provides a detailed method for producing dihydroquinazoline derivatives, emphasizing technical applicability and purity:
- Reaction Sequence:
- 2-Haloaniline Reaction: The 2-chloro-substituted aniline reacts with an isocyanate to form a urea intermediate.
- Heck Reaction: The intermediate undergoes a palladium-catalyzed Heck reaction with methyl acrylate to attach the acetic acid ester group.
- Hydrolysis: The ester is hydrolyzed under acidic or basic conditions to yield the free acetic acid.
- Racemization: Conducted by heating with sodium methoxide or sodium ethoxide under reflux in selected solvents (e.g., acetonitrile) for 50 to 70 hours.
- Workup and Purification:
- Organic phases are washed multiple times with water, saturated sodium bicarbonate, and sodium hydroxide solutions to remove impurities.
- The product is crystallized from solvents such as ethanol, ethyl acetate, or 1,4-dioxane.
- Drying under vacuum at controlled temperatures (40–50 °C) ensures removal of residual solvents.
- Yields and Physical Form: The process yields solid salts or free acid forms with high purity, suitable for pharmaceutical use.
Comparative Summary Table of Preparation Methods
| Aspect | Industrial Patent Method (US8816075B2) | Technical Patent Method (WO2006133822A1) | Laboratory Research Method (PMC7211837) |
|---|---|---|---|
| Starting Materials | 2-Haloanilines, isocyanates | 2-Haloanilines, isocyanates | Isatoic anhydride, methyl glycine HCl |
| Key Reactions | Isocyanate addition, Heck reaction | Isocyanate addition, Heck reaction, hydrolysis | Cyclocondensation, oxidation, hydrazinolysis |
| Solvents | Ethers (dioxane, glyme), acetonitrile | Ethanol, water, ethyl acetate, dioxane | Ethanol-water, DMF |
| Racemization | Sodium methoxide/ethoxide, reflux 36-72 h | Sodium methoxide/ethoxide, reflux 50-70 h | Not specified |
| Purification | Crystallization, washing, drying | Multiple washes, crystallization, vacuum drying | Crystallization, nanoparticle catalysis |
| Environmental Considerations | Avoids phosphinimides, triphenylphosphine oxide | Avoids stoichiometric byproducts | Uses catalytic nanoparticles |
| Scale | Industrial scale | Technical scale | Laboratory scale |
Research Findings and Notes
- The racemization step is crucial for obtaining the desired stereochemical form of the acid, typically achieved by prolonged reflux with alkoxide bases in suitable solvents.
- The Heck reaction is a key carbon-carbon bond-forming step, allowing the introduction of the acetic acid side chain.
- The choice of solvents and washing protocols significantly influences the purity and yield of the final product.
- Crystallization is preferred over chromatography for purification, enhancing scalability.
- The use of catalytic nanoparticles in laboratory settings offers a greener alternative but requires further optimization for industrial application.
- The described methods avoid the formation of problematic byproducts such as triphenylphosphine oxide, improving environmental and economic aspects.
Q & A
Q. What are the recommended synthetic routes for (5,6-Dichloro-1,4-dihydroquinazolin-3(2H)-yl)acetic acid, and what critical parameters influence reaction efficiency?
Methodological Answer: The compound can be synthesized via cyclization of intermediates with hydrazine hydrate in refluxing ethanol, yielding dihydroquinazolinone derivatives . Alkylation with chloroethyl acetate introduces the acetohydrazide linker, requiring precise control of solvent polarity and reaction time to avoid side products . Critical parameters include:
- Temperature : Optimal reflux conditions (70–80°C) prevent premature decomposition.
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates pure products .
Q. Table 1: Synthetic Routes and Key Conditions
Q. Which analytical techniques are most suitable for characterizing this compound's purity and structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent positions. For example, the acetic acid moiety shows a characteristic triplet at δ 3.8–4.2 ppm (¹H) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 315.04) and fragmentation patterns .
- Infrared Spectroscopy (IR) : Peaks at 1680–1720 cm⁻¹ confirm carbonyl groups (quinazolinone and acetic acid) .
- Elemental Analysis (CHN) : Ensures stoichiometric agreement (±0.3%) .
Q. What are the solubility properties of this compound in common laboratory solvents, and how do substituents affect its physicochemical behavior?
Methodological Answer: The compound exhibits limited solubility in non-polar solvents (e.g., hexane) but moderate solubility in DMSO or methanol due to hydrogen-bonding capacity . Substituents like chlorine atoms enhance lipophilicity (logP ~2.1), impacting bioavailability. For derivatives, electron-withdrawing groups (e.g., -NO₂) reduce solubility in aqueous buffers (pH 7.4) .
Advanced Research Questions
Q. How should researchers design experiments to assess this compound's bioactivity against microbial targets, considering structure-activity relationships (SAR)?
Methodological Answer:
- Experimental Design :
- In vitro assays : Minimum Inhibitory Concentration (MIC) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- SAR Analysis : Synthesize analogs with varying substituents (e.g., replacing chlorine with fluorine) to correlate electronic effects with activity .
- Controls : Include standard antibiotics (e.g., ciprofloxacin) and solvent-only blanks.
- Data Interpretation : Use regression models to link logP values to MIC outcomes .
Q. What strategies resolve contradictions in spectral data (e.g., NMR peak splitting) for derivatives of this compound?
Methodological Answer:
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings .
- Isotopic Labeling : Introduce deuterium at ambiguous positions to simplify splitting patterns .
- Computational Modeling : DFT calculations (e.g., Gaussian) predict chemical shifts and verify assignments .
Q. What methodologies evaluate the environmental fate and ecotoxicological impacts of this compound?
Methodological Answer:
- Environmental Persistence : Assess hydrolysis half-life in buffers (pH 4–9) and photodegradation under UV light .
- Biotic Transformations : Use soil microcosms to study microbial degradation pathways (LC-MS/MS monitoring) .
- Ecotoxicology : Daphnia magna acute toxicity tests (48-hr EC₅₀) and algal growth inhibition assays .
Q. How can reaction conditions be optimized to minimize byproducts during derivatization of this compound?
Methodological Answer:
- Byproduct Identification : Use LC-MS to detect impurities (e.g., dimerization products) .
- Optimization Steps :
- Temperature Gradient : Slow heating (1°C/min) reduces side reactions.
- Catalyst Screening : Triethylamine improves alkylation efficiency by scavenging HCl .
- Scale-Up : Maintain stoichiometric excess of chloroethyl acetate (1.2 eq) to drive reaction completion .
Q. What computational approaches predict interactions between this compound and biological targets (e.g., enzymes)?
Methodological Answer:
- Molecular Docking : AutoDock Vina models binding to antimicrobial targets (e.g., dihydrofolate reductase) .
- Molecular Dynamics (MD) : Simulate ligand-protein stability (20 ns trajectories) in GROMACS .
- QSAR Models : Use topological descriptors (e.g., Wiener index) to predict bioactivity .
Q. How can researchers validate quantitative analysis methods for this compound in complex matrices (e.g., serum)?
Methodological Answer:
- Sample Preparation : Protein precipitation (acetonitrile) followed by SPE (C18 cartridges) .
- LC-MS/MS Parameters :
- Column: C18 (2.1 × 50 mm, 1.7 µm).
- Ionization: ESI+ (capillary voltage 3.5 kV).
- Quantification: Calibration curve (0.1–50 µg/mL) with deuterated internal standard .
Q. What interdisciplinary approaches integrate chemical synthesis with pharmacological evaluation for this compound?
Methodological Answer:
- In Vivo/In Vitro Linkage : Synthesize derivatives, screen for cytotoxicity (MTT assay), and correlate with pharmacokinetic profiles (e.g., Cmax, t½) .
- Collaborative Workflow :
- Chemistry Team : Optimize synthetic yield and purity.
- Biology Team : Conduct dose-response studies in rodent models .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
